Norkhellol
CAS No.: 4439-68-3
Cat. No.: VC0020927
Molecular Formula: C12H8O5
Molecular Weight: 232.191
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4439-68-3 |
|---|---|
| Molecular Formula | C12H8O5 |
| Molecular Weight | 232.191 |
| IUPAC Name | 4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one |
| Standard InChI | InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2 |
| Standard InChI Key | JSTOHOJGIQJEGF-UHFFFAOYSA-N |
| SMILES | C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O |
| Appearance | Yellow powder |
Introduction
Chemical Structure and Properties
Norkhellol is identified by the CAS number 4439-68-3 and possesses the molecular formula C₁₂H₈O₅ with a molecular weight of 232.19 g/mol. Its IUPAC name is 4-hydroxy-7-(hydroxymethyl)furo[3,2-g]chromen-5-one . From a structural perspective, Norkhellol is characterized as a furochromone derivative with distinctive functional groups at specific positions, notably a hydroxyl group at position C-4 and a hydroxymethyl group at position C-7.
The compound's chemical structure can be represented by multiple notations, which are essential for database searches and chemical identification:
| Property | Value |
|---|---|
| Canonical SMILES | C1=COC2=CC3=C(C(=O)C=C(O3)CO)C(=C21)O |
| InChI | InChI=1S/C12H8O5/c13-5-6-3-8(14)11-10(17-6)4-9-7(12(11)15)1-2-16-9/h1-4,13,15H,5H2 |
| InChIKey | JSTOHOJGIQJEGF-UHFFFAOYSA-N |
| XLogP3-AA | 1.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 232.03717335 Da |
Physically, Norkhellol typically exists as a yellow powder at room temperature and exhibits moderate solubility in organic solvents such as DMSO .
Natural Sources and Isolation
Norkhellol has been identified in several plant species, particularly within the Ranunculaceae family. The compound can be isolated from various plant parts across different species:
Plant Sources
Several studies have reported the presence of Norkhellol in different plant species:
| Plant Species | Plant Part | Reference |
|---|---|---|
| Cimicifuga foetida | Root | |
| Cimicifuga heracleifolia | Root | |
| Eranthis pinnatifida | Leaves and Stems | |
| Actaea elata | Not specified | |
| Actaea cimicifuga | Not specified |
Biological Activities
Norkhellol has demonstrated several biological activities that have sparked interest in its potential therapeutic applications. The major documented activities include:
Melanin Biosynthesis Inhibition
One of the primary biological activities of Norkhellol is its inhibitory effect on melanin biosynthesis. Studies have evaluated this compound using B16 melanoma cells, where it exhibited significant inhibition of melanin formation at specific concentrations. The observed inhibition rates suggest potential applications in hyperpigmentation treatments, although the compound does exhibit some cytotoxicity at higher concentrations.
Research Applications
Pharmaceutical Research
Norkhellol has several applications in pharmaceutical research:
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Reference standard in chemical analyses and studies
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Investigation of biological activities, particularly its effects on cellular processes
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Exploration of potential therapeutic properties and possible role in drug development
The compound's inhibitory effect on melanin biosynthesis makes it particularly interesting for dermatological applications, potentially in treatments for hyperpigmentation disorders or cosmetic products targeting skin lightening.
Phytochemical Studies
Norkhellol serves as an important chemical marker in taxonomic and phytochemical studies of plants within the Ranunculaceae family, particularly Cimicifuga and Eranthis species. Its presence has been documented in systematic analyses of chemical constituents from these plant genera .
In research on Eranthis longistipitata, Norkhellol was identified as one of the compounds contributing to the plant's bioactive profile . Similarly, in studies of Cimicifugae Rhizoma (CR), it was investigated as part of the effector material basis for treating acute pneumonia .
Comparison with Similar Compounds
Norkhellol belongs to the furochromone class of compounds and shares structural similarities with several related natural products. The structural relationships and biological activity comparisons provide insights into structure-activity relationships.
Structural Relatives
Several structurally related compounds have been identified in the same plant sources:
Comparison of Biological Activities
The biological activities of these structurally related compounds vary:
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While Norkhellol shows limited cytotoxicity against breast cancer cell lines, some of its relatives, particularly those with additional functional groups, exhibit more potent anticancer effects
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Cimifugin, a compound related to Norkhellol, has been identified as one of the effector components of Cimicifugae Rhizoma with activity against acute pneumonia. It inhibits the expression of inflammatory factors and demonstrates significant anti-inflammatory properties
Analytical Methods for Identification and Quantification
Chromatographic Analysis
Norkhellol can be analyzed using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC): Utilized for both qualitative and quantitative analysis
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Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): Provides accurate mass measurements and structural information
In a study of Eranthis longistipitata, UPLC-TOF-MS analysis identified Norkhellol with the following parameters:
| Formula | [M-H]⁻ | Calculated Mass | Measured Mass | Delta (ppm) | Fragment Ions | Retention Time (min) |
|---|---|---|---|---|---|---|
| C₁₂H₈O₅ | [M-H]⁻ | 231.0299 | 231.03048 | 2.5 | 203.0350[C₁₁H₇O₄]⁻, 187.0037[C₁₀H₃O₄]⁻, 185.0244[C₁₁H₅O₃], 161.0244[C₉H₅O₃]⁻, 149.0244[C₈H₅O₃]⁻ | 13.64 |
This analytical profile provides a reliable fingerprint for Norkhellol identification in complex plant extracts .
Spectroscopic Methods
Spectroscopic techniques are essential for structural confirmation and purity assessment of Norkhellol:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide detailed structural information
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Infrared (IR) Spectroscopy: Identifies functional groups
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UV-Visible Spectroscopy: Characterizes the chromophore system of the furochromone structure
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